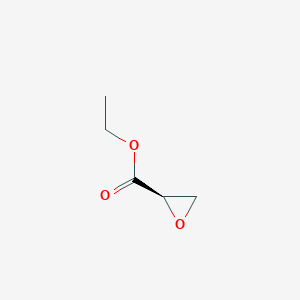

Ethyl (2R)-2,3-epoxypropanoate

Overview

Description

Ethyl (2R)-2,3-epoxypropanoate, also known as ethyl glycidate, is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is known for its enantiomerically pure form, which is crucial for the production of stereoselective compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through different pathways. One method involves starting from enantiomerically pure ethyl (R)-(+)-2,3-epoxypropanoate, which is derived from (S)-serine. This process includes steps such as alkylation, annulation, and epoxide formation . Another approach for synthesizing related compounds involves a two-step synthesis starting from different precursors, such as 2,3-chloro-5-(difluoromethoxy)pyridine, hydroquinone, and ethyl (2S)-O-tosyl-lactate, which yields a compound with herbicidal properties .

Molecular Structure Analysis

The molecular structure of this compound and its related compounds has been confirmed using various spectroscopic techniques, including Fourier transform infra-red (FT-IR), nuclear magnetic resonance (NMR), and electrospray ionization mass spectrometry (ESI-MS) . Density functional theory (DFT) methods have been employed to calculate molecular geometry and vibrational frequencies, providing insights into the compound's structure at the quantum level .

Chemical Reactions Analysis

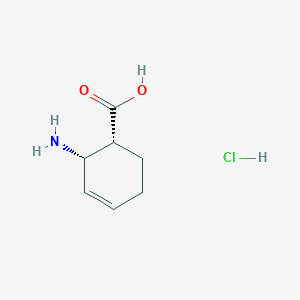

This compound is a versatile intermediate that can undergo various chemical reactions. For instance, it can be used in the Kulinkovich cyclopropanol synthesis, which involves the interaction of esters with alkyl Grignard reagents and titanium isopropoxide . It can also be transformed into a neurokinin substance P receptor antagonist through a series of reactions including reductive amination and intramolecular epoxide opening .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives have been studied extensively. For example, the enthalpies of formation and bond dissociation energies of related esters have been calculated using the CBS-QB3 method, providing valuable information for understanding their stability and reactivity . Additionally, copolymerization reactions have been performed to improve the chemical reactivity of polymers, with kinetic data providing insights into the reactivity of the compound .

Scientific Research Applications

Organic Synthesis

Ethyl (2R)-2,3-epoxypropanoate is a valuable intermediate in organic synthesis, employed in the creation of complex molecules and pharmaceuticals. For instance, its use in the stereoselective synthesis of neurokinin substance P receptor antagonist (+)-L-733,060 highlights its role in generating compounds with significant biological activity (Prévost, Phansavath, & Haddad, 2010). Furthermore, it serves as a precursor in producing ethyl glycidate from (S)-serine, demonstrating its importance in enantioselective and stereospecific reactions (Petit & Larchevěque, 2003).

Biotransformation and Enzymatic Processes

This compound also finds applications in biotransformations, where microorganisms or enzymes are used to produce enantiopure compounds. Nocardioides sp. strain JS614 has been shown to transform various alkenes into their corresponding epoxyalkanes, including this compound, with high enantioselectivity, making it a promising biocatalyst for producing optically pure epoxides (Owens, Karceski, & Mattes, 2009).

Material Science and Polymers

In the field of material science, this compound contributes to the development of new materials. Its derivatives, such as poly(glycidol-co-ethyl glycidyl carbamate)s, have been synthesized and evaluated for their thermosensitive properties, which can be adjusted by modifying the degree of hydrophobic modification. This adaptability makes it suitable for applications requiring temperature-responsive materials (Jamróz-Piegza, Utrata-Wesołek, Trzebicka, & Dworak, 2006).

Catalysis and Chemical Reactions

This compound's role extends to catalysis, where it is involved in reactions such as the dehydration of vicinal diols to epoxides. A novel Cs/SiO2 catalyst has shown significant potential for this type of reaction, demonstrating the compound's versatility in facilitating various chemical transformations (Kim, Baek, Song, Yun, Park, Kim, Han, & Yi, 2015).

Future Directions

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and proteins within the cell .

Mode of Action

It’s known that epoxides like ethyl (2r)-2,3-epoxypropanoate can undergo reactions with a variety of nucleophiles, including water, alcohols, and amines . The reaction involves a concerted mechanism with a four-part, circular transition state .

Biochemical Pathways

Epoxides are generally involved in various biochemical reactions, including the synthesis of oxacyclopropane rings .

Pharmacokinetics

Ethanol is described by a 1-compartment model with concentration-dependent elimination . The volume of distribution estimated from blood concentrations is about 37 L/70kg .

Result of Action

The reaction of epoxides with nucleophiles can lead to the formation of various products, depending on the specific nucleophile involved .

Action Environment

Environmental factors such as ph, temperature, and the presence of other chemicals can potentially affect the stability and reactivity of epoxides .

Biochemical Analysis

Molecular Mechanism

It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is also unclear whether it has any effects on metabolic flux or metabolite levels .

Transport and Distribution

It is unclear whether it interacts with any transporters or binding proteins, or whether it has any effects on its localization or accumulation .

Subcellular Localization

It is unclear whether there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

ethyl (2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-2-7-5(6)4-3-8-4/h4H,2-3H2,1H3/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGWSXRILNPXKJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363761 | |

| Record name | ETHYL (2R)-2,3-EPOXYPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

111058-33-4 | |

| Record name | Ethyl (2R)-2-oxiranecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111058-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL (2R)-2,3-EPOXYPROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2R)-oxirane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Butyl-5-chloro-1-(2-chlorobenzyl)-1h-imidazol-4-yl]methyl acetate](/img/structure/B145641.png)